molecular formula C14H17N3O3S B6022622 N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

Katalognummer B6022622
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: MCKBULCYRRDMNF-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a hydrazide derivative of thiomorpholine and benzodioxole, and its synthesis method involves the reaction of hydrazine hydrate, 2-(4-morpholinyl)acetic acid, and 1,3-benzodioxole-5-carboxaldehyde.

Wirkmechanismus

BTA-EG6 works by inhibiting the activity of enzymes that are essential for cancer cell growth and survival. It specifically targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT, BTA-EG6 prevents the activation of oncogenic proteins and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and enhance the effectiveness of chemotherapy drugs. BTA-EG6 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to have anti-angiogenic properties, which means that it can prevent the formation of new blood vessels that are essential for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of BTA-EG6 is its potential as a cancer therapy drug. It has shown promising results in preclinical studies, and its mechanism of action is well understood. Additionally, BTA-EG6 has been shown to have low toxicity and can be administered orally. However, one of the limitations of BTA-EG6 is its stability. It is susceptible to hydrolysis and oxidation, which can affect its potency and stability.

Zukünftige Richtungen

There are several future directions for the research and development of BTA-EG6. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the potential of BTA-EG6 as a cancer therapy drug in clinical trials. Moreover, the development of BTA-EG6 derivatives with improved stability and potency is also a potential future direction. Finally, the investigation of the potential of BTA-EG6 in other fields, such as anti-inflammatory and anti-angiogenic therapy, is also a potential future direction.
Conclusion:
In conclusion, BTA-EG6 is a promising chemical compound with potential applications in various fields, particularly in cancer research. Its mechanism of action is well understood, and it has shown promising results in preclinical studies. However, further research is needed to investigate its potential as a cancer therapy drug in clinical trials and to optimize its synthesis method.

Synthesemethoden

The synthesis of BTA-EG6 involves the reaction of hydrazine hydrate, 2-(4-morpholinyl)acetic acid, and 1,3-benzodioxole-5-carboxaldehyde in ethanol at room temperature. The reaction mixture is stirred for several hours, and the resulting solid product is filtered, washed, and dried. The yield of the product is around 70%, and the purity can be confirmed by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has shown promising results in various scientific research applications. One of the significant applications of BTA-EG6 is in the field of cancer research. BTA-EG6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of enzymes that are essential for cancer cell growth and survival. BTA-EG6 has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14(9-17-3-5-21-6-4-17)16-15-8-11-1-2-12-13(7-11)20-10-19-12/h1-2,7-8H,3-6,9-10H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBULCYRRDMNF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.